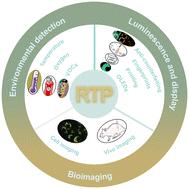Recent progress with the application of organic room-temperature phosphorescent materials
Industrial Chemistry & Materials Pub Date: 2023-03-03 DOI: 10.1039/d3im00004d
Abstract
Organic materials with room-temperature phosphorescence (RTP) emission have attracted extensive attention owing to their extraordinary properties, including long lifetime, large Stokes shift, and stimuli-responsiveness, and show bright prospects in broad fields. Numerous design strategies, such as creating a rigid environment through crystallization and supramolecular assembly, can be employed to improve the luminescent characteristics of RTP materials by restricting nonradiative transition, enhancing intersystem crossing, and so forth. This review summarizes recent progress with organic room-temperature phosphorescent materials from the perspective of practical applications, including luminescence and display, environmental detection, and bioimaging, and the challenges and prospects will be discussed at the end, which should assist with future research on the application of RTP materials.
Recommended Literature
- [1] A series of nitrogen complexes of osmium(II)
- [2] Nickelocene-mediating sensor for hydrogen peroxide based on bioelectrocatalytic reduction of hydrogen peroxide
- [3] Radiolysis of aqueous nitrate solutions
- [4] Enhanced dielectric performance of amorphous calcium copper titanate/polyimide hybrid film†
- [5] Front cover
- [6] Insights into first-principles characterization of the monoclinic VO2(B) polymorph via DFT + U calculation: electronic, magnetic and optical properties
- [7] Novel synthesis of Dy2Ce2O7 nanostructures via a facile combustion route
- [8] Development of a microfabricated cytometry platform for characterization and sorting of individual leukocytes
- [9] A fiber asymmetric supercapacitor based on FeOOH/PPy on carbon fibers as an anode electrode with high volumetric energy density for wearable applications†
- [10] SPME determination of low concentration levels of monoaromatic chemical markers in soils after remediation by supercritical fluid extraction









